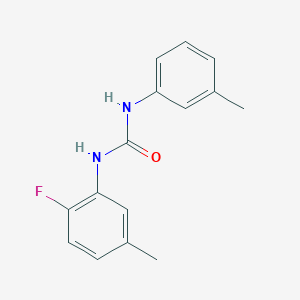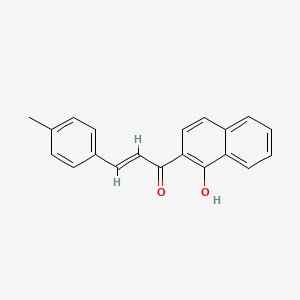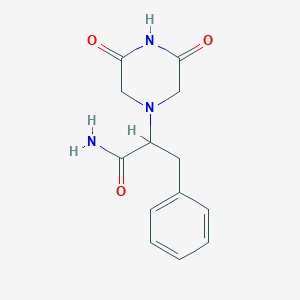![molecular formula C18H28N2O3S B5380718 N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5380718.png)
N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide, also known as S 15535, is a chemical compound that belongs to the class of sulfonylbenzamides. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
The exact mechanism of action of N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is not fully understood. However, it has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. It has also been shown to modulate the activity of the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease the levels of glutamate in the brain, which may contribute to its antipsychotic effects.
実験室実験の利点と制限
N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has several advantages for lab experiments. It has been extensively studied in preclinical models and has shown promising results in various neurological and psychiatric disorders. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
However, there are also some limitations for lab experiments with N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide. It is a relatively new compound and its safety profile is not fully understood. It may also have off-target effects on other neurotransmitter systems, which may limit its specificity for the dopamine D3 receptor.
将来の方向性
There are several future directions for the research on N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide. Some of the potential areas of application include the treatment of drug addiction and alcoholism, as well as the treatment of various neurological and psychiatric disorders such as anxiety disorders, depression, and schizophrenia. Further studies are needed to fully understand the mechanism of action of N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide and its potential therapeutic applications. Clinical trials are also needed to evaluate its safety and efficacy in humans.
合成法
The synthesis of N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves several steps. The starting material is 2-methyl-5-nitrobenzamide, which is reduced to the corresponding amine using a reducing agent such as tin(II) chloride. The resulting amine is then reacted with isobutyl chloroformate to form the isobutyl carbamate. The carbamate is then treated with sodium hydride and 4-methylpiperidine to yield N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide.
科学的研究の応用
N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. It has also been studied for its potential use in the treatment of drug addiction and alcoholism.
特性
IUPAC Name |
2-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-13(2)12-19-18(21)17-11-16(6-5-15(17)4)24(22,23)20-9-7-14(3)8-10-20/h5-6,11,13-14H,7-10,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVQSFAMBAMCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5380639.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5380650.png)
![1,1'-(1,2-ethanediyl)bis(4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione)](/img/structure/B5380651.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrazin-2-ol](/img/structure/B5380658.png)
![N-(3-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5380672.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5380678.png)

![N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5380688.png)



![[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]acetic acid](/img/structure/B5380706.png)
![methyl 2-({[(5-{1-[(4-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5380724.png)